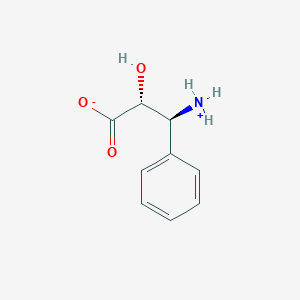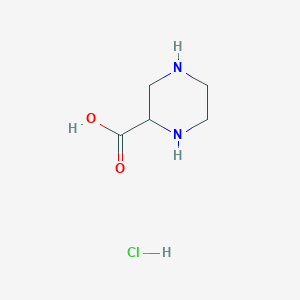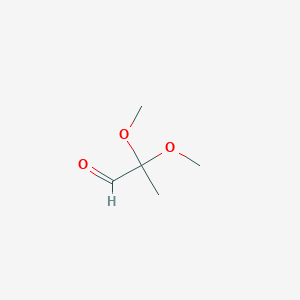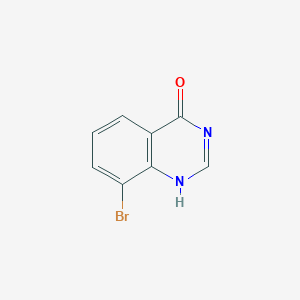
methyl 5-amino-1-benzoyl-3-oxo-2H-pyrrole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “methyl 5-amino-1-benzoyl-3-oxo-2H-pyrrole-4-carboxylate” is a chemical substance cataloged in the PubChem database. This compound is utilized in various scientific and industrial applications due to its unique chemical properties. Understanding its synthesis, reactions, and applications can provide valuable insights into its role in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of the compound “methyl 5-amino-1-benzoyl-3-oxo-2H-pyrrole-4-carboxylate” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are essential for producing this compound with high purity and yield. Typically, the synthesis involves multiple steps, including the preparation of intermediate compounds, followed by their conversion into the final product under controlled conditions.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand for its applications. Industrial production methods often involve optimizing the reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of large-scale reactors, precise temperature control, and the use of catalysts to enhance the reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions: The compound “methyl 5-amino-1-benzoyl-3-oxo-2H-pyrrole-4-carboxylate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its transformation into different chemical entities.
Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to complex molecular structures.
Applications De Recherche Scientifique
Chemistry: In the field of chemistry, “methyl 5-amino-1-benzoyl-3-oxo-2H-pyrrole-4-carboxylate” is used as a reagent in various synthetic processes. Its unique reactivity makes it valuable for creating new chemical compounds and studying reaction mechanisms.
Biology: In biological research, “this compound” is utilized to investigate its effects on biological systems. This includes studying its interactions with biomolecules and its potential as a therapeutic agent.
Medicine: The compound has potential applications in medicine, particularly in the development of new drugs. Its unique chemical properties make it a candidate for targeting specific biological pathways and treating various diseases.
Industry: In industrial applications, “this compound” is used in the production of materials and chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of “methyl 5-amino-1-benzoyl-3-oxo-2H-pyrrole-4-carboxylate” involves its interaction with specific molecular targets. These interactions can lead to changes in biological pathways, resulting in its observed effects. Understanding the molecular targets and pathways involved is crucial for elucidating its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to “methyl 5-amino-1-benzoyl-3-oxo-2H-pyrrole-4-carboxylate” include those with comparable chemical structures and reactivity
Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and reactivity. Compared to similar compounds, it may exhibit distinct properties that make it valuable for certain applications.
Conclusion
The compound “this compound” is a versatile chemical with a wide range of applications in chemistry, biology, medicine, and industry
Propriétés
IUPAC Name |
methyl 5-amino-1-benzoyl-3-oxo-2H-pyrrole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-19-13(18)10-9(16)7-15(11(10)14)12(17)8-5-3-2-4-6-8/h2-6H,7,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNXNLXMPQAIKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(CC1=O)C(=O)C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(N(CC1=O)C(=O)C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-amino-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B7853797.png)





